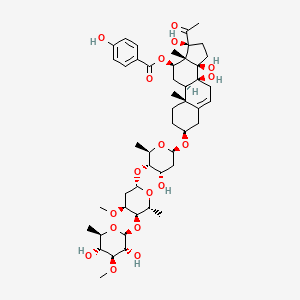

Otophylloside T

Description

Properties

Molecular Formula |

C48H70O18 |

|---|---|

Molecular Weight |

935.1 g/mol |

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3-[(2R,4S,5S,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate |

InChI |

InChI=1S/C48H70O18/c1-23-37(52)41(59-8)38(53)43(62-23)66-40-25(3)61-36(21-32(40)58-7)65-39-24(2)60-35(20-31(39)51)63-30-14-15-44(5)28(19-30)13-16-47(56)33(44)22-34(64-42(54)27-9-11-29(50)12-10-27)45(6)46(55,26(4)49)17-18-48(45,47)57/h9-13,23-25,30-41,43,50-53,55-57H,14-22H2,1-8H3/t23-,24-,25-,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40-,41+,43+,44+,45-,46-,47+,48-/m1/s1 |

InChI Key |

HWUSUCZTLAUDEY-ZXGBNUOESA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3O)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Otophylloside T: A Technical Guide to a C21 Steroidal Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Analytical Techniques

The structural determination of complex natural products like Otophylloside T and its analogues relies on a synergistic combination of modern spectroscopic and spectrometric techniques. The primary methods employed are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are fundamental for establishing the carbon skeleton, proton environments, and connectivity within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and molecular formula of the compound. Tandem MS (MS/MS) experiments are crucial for sequencing the sugar chain and identifying the aglycone through characteristic fragmentation patterns.

-

Chemical Methods: Acid hydrolysis is often employed to cleave the glycosidic linkages, allowing for the individual analysis of the sugar moieties and the aglycone.

Experimental Protocols

The following sections detail the typical experimental procedures for the isolation and structure elucidation of C21 steroidal glycosides from Cynanchum otophyllum, which would be applicable to this compound.

Isolation and Purification

A standardized workflow is employed for the isolation of pregnane glycosides from the plant material.

Spectroscopic and Spectrometric Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher) using deuterated pyridine (C5D5N) or methanol (CD3OD) as the solvent.

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the number of carbon atoms and their types (methyl, methylene, methine, quaternary).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the spatial proximity of protons, which helps in establishing the relative stereochemistry.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is the technique of choice for determining the elemental composition.

-

Positive Ion Mode: Typically shows protonated molecules [M+H]+ or sodium adducts [M+Na]+.

-

Tandem MS (MS/MS): The precursor ion (e.g., [M+H]+) is selected and fragmented to produce product ions. The fragmentation pattern reveals the sequential loss of sugar units, allowing for the determination of the sugar sequence and the mass of the aglycone.

Data Presentation: A Representative C21 Steroidal Glycoside Analogue

The following tables summarize the characteristic NMR data for a representative C21 steroidal glycoside isolated from Cynanchum otophyllum. This data is a composite from published literature on close analogues of this compound.

Table 1: ¹³C NMR Data (125 MHz, C5D5N) for the Aglycone Moiety of a Representative Pregnane Glycoside

| Position | Chemical Shift (δC, ppm) | Position | Chemical Shift (δC, ppm) |

| 1 | 38.1 | 12 | 78.2 |

| 2 | 30.2 | 13 | 52.5 |

| 3 | 78.9 | 14 | 85.1 |

| 4 | 39.5 | 15 | 35.4 |

| 5 | 141.2 | 16 | 28.1 |

| 6 | 121.8 | 17 | 62.3 |

| 7 | 32.5 | 18 | 16.5 |

| 8 | 41.3 | 19 | 19.8 |

| 9 | 50.7 | 20 | 210.1 |

| 10 | 37.6 | 21 | 31.7 |

| 11 | 29.5 |

Table 2: ¹H and ¹³C NMR Data for the Sugar Moieties of a Representative Pregnane Glycoside (in C5D5N)

| Position | δH (ppm, J in Hz) | δC (ppm) |

| Digitoxose | ||

| 1' | 4.85 (dd, 9.5, 1.8) | 101.5 |

| 2' | 2.10 (m), 1.95 (m) | 36.8 |

| 3' | 4.25 (m) | 75.1 |

| 4' | 3.80 (m) | 84.5 |

| 5' | 3.95 (m) | 69.2 |

| 6' | 1.35 (d, 6.0) | 18.5 |

| Oleandrose | ||

| 1'' | 4.90 (dd, 9.6, 1.7) | 102.1 |

| 2'' | 2.15 (m), 1.98 (m) | 37.2 |

| 3'' | 3.65 (m) | 78.5 |

| 4'' | 3.50 (m) | 82.3 |

| 5'' | 4.05 (m) | 70.1 |

| 6'' | 1.40 (d, 6.1) | 18.7 |

| OMe | 3.45 (s) | 57.9 |

| Cymarose | ||

| 1''' | 5.05 (dd, 9.8, 1.9) | 100.8 |

| 2''' | 2.25 (m), 2.05 (m) | 36.5 |

| 3''' | 3.75 (m) | 79.1 |

| 4''' | 3.60 (m) | 83.1 |

| 5''' | 4.15 (m) | 71.3 |

| 6''' | 1.48 (d, 6.2) | 18.9 |

| OMe | 3.55 (s) | 58.2 |

| Glucose | ||

| 1'''' | 5.15 (d, 7.8) | 104.9 |

| 2'''' | 4.10 (m) | 75.3 |

| 3'''' | 4.30 (m) | 78.1 |

| 4'''' | 4.20 (m) | 71.8 |

| 5'''' | 3.90 (m) | 78.3 |

| 6'''' | 4.50 (m), 4.35 (m) | 62.9 |

Structure Elucidation Workflow

The logical process of assembling the structure of a C21 steroidal glycoside from spectroscopic data is outlined below.

Conclusion

The structure elucidation of this compound, like other C21 steroidal glycosides from Cynanchum otophyllum, is a meticulous process requiring the integrated application of advanced spectroscopic and chemical techniques. This technical guide provides a foundational understanding of the methodologies and representative data that are instrumental in characterizing these complex natural products. The detailed protocols and data tables serve as a practical reference for researchers in natural product chemistry and drug discovery, facilitating the identification and development of new therapeutic agents from this promising class of compounds. Further research to obtain and publish the specific spectroscopic data for this compound would be a valuable contribution to the field.

Unveiling Otophylloside T: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Otophylloside T and its related C21 steroidal glycosides, potent bioactive compounds isolated from the medicinal plant Cynanchum otophyllum. This document details the primary natural source of these compounds, comprehensive methodologies for their extraction and isolation, and an analysis of their biological activities, with a focus on the underlying signaling pathways. Quantitative data is presented in a clear, tabular format to facilitate comparison, and key experimental and signaling workflows are visualized using diagrams.

Primary Natural Source: Cynanchum otophyllum

The principal natural source of a diverse array of C21 steroidal glycosides, including numerous otophyllosides, is the root of Cynanchum otophyllum Schneid.[1][2][3][4][5] This perennial herbaceous plant, belonging to the Apocynaceae family, has a long history of use in traditional Chinese medicine, primarily for the treatment of epilepsy and inflammatory conditions.[3] The roots of C. otophyllum are a rich reservoir of these bioactive pregnane glycosides, making them the exclusive focus for the isolation of compounds like this compound and its structural analogs.[2][3] While the specific compound "this compound" is not prominently documented in recent literature, this guide will focus on the well-characterized otophyllosides from this plant, serving as representative examples of this chemical class.

Quantitative Analysis of C21 Steroidal Glycosides from Cynanchum otophyllum

The yield of individual C21 steroidal glycosides from the roots of Cynanchum otophyllum can vary depending on factors such as the geographical origin of the plant, harvest time, and the specific extraction and purification techniques employed. The following table summarizes the yields of several representative C21 steroidal glycosides isolated from this plant as reported in a specific study.

| Compound Name | Molecular Formula | Yield from Dried Roots (mg) |

| Otophylloside A | C48H74O18 | 15 |

| Otophylloside B | C54H84O22 | 20 |

| Cynotophylloside A | C59H92O27 | 12 |

| Cynotophylloside B | C65H102O32 | 10 |

| Caudatin-3-O-β-D-cymaropyranoside | C35H52O10 | 8 |

| Caudatin-3-O-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside | C42H64O14 | 11 |

Data compiled from a representative study on the isolation of C21 steroidal glycosides from Cynanchum otophyllum.

Experimental Protocols: Extraction and Isolation of Otophyllosides

The following is a detailed methodology for the extraction and isolation of otophyllosides and related C21 steroidal glycosides from the dried roots of Cynanchum otophyllum.

Extraction

-

Plant Material Preparation: Air-dried and powdered roots of Cynanchum otophyllum (typically 5-10 kg) are used as the starting material.

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with 95% ethanol (EtOH) at room temperature. This process is usually repeated three times, with each extraction lasting for 24 hours.

-

Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The majority of the steroidal glycosides are typically found in the EtOAc and n-BuOH fractions.

Chromatographic Purification

-

Silica Gel Column Chromatography: The EtOAc and n-BuOH fractions are independently subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform (CHCl3) and methanol (MeOH) of increasing polarity.

-

Sephadex LH-20 Column Chromatography: Fractions rich in glycosides are further purified using a Sephadex LH-20 column, eluting with a mixture of CHCl3 and MeOH (typically 1:1).

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is achieved using preparative HPLC on a C18 column, with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

The workflow for the extraction and isolation process is depicted in the following diagram:

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the therapeutic effects of otophyllosides, particularly Otophylloside B. Research using the model organism Caenorhabditis elegans has revealed that Otophylloside B can extend lifespan and protect against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease.[3][5]

DAF-16/FOXO Signaling Pathway in Lifespan Extension

Otophylloside B has been shown to promote longevity in C. elegans by activating the DAF-16/FOXO transcription factor, a key component of the insulin/IGF-1 signaling (IIS) pathway.[6][7] This pathway is highly conserved across species and plays a crucial role in regulating stress resistance, metabolism, and aging. Otophylloside B's activation of DAF-16 suggests a mechanism of action similar to that of caloric restriction, a well-known intervention for extending lifespan. The lifespan-promoting effects of Otophylloside B also appear to involve SIR-2.1, a sirtuin deacetylase, and CLK-1, an enzyme involved in ubiquinone biosynthesis.[6][7]

The proposed signaling pathway for the lifespan-promoting effects of Otophylloside B is illustrated below:

HSF-1 Signaling Pathway in Neuroprotection

In the context of neuroprotection, Otophylloside B has been found to mitigate Aβ-induced toxicity by upregulating the heat shock transcription factor-1 (HSF-1).[3][5] This leads to the increased expression of its downstream targets, including heat shock proteins (HSPs) such as hsp-12.6, hsp-16.2, and hsp-70.[5] These molecular chaperones play a critical role in protein folding and degradation, helping to prevent the aggregation of misfolded proteins like Aβ. This suggests that Otophylloside B's neuroprotective effects are, at least in part, mediated by the enhancement of cellular protein quality control mechanisms.

The signaling pathway for the neuroprotective effects of Otophylloside B is depicted below:

Conclusion

Cynanchum otophyllum stands out as a crucial natural source of this compound and a wide range of related C21 steroidal glycosides. The experimental protocols outlined in this guide provide a robust framework for the efficient extraction and isolation of these valuable compounds. Furthermore, the elucidation of the signaling pathways involved in the biological activities of Otophylloside B, particularly its influence on the DAF-16/FOXO and HSF-1 pathways, opens up exciting avenues for further research and development. These findings underscore the potential of otophyllosides as lead compounds in the development of novel therapeutics for age-related diseases and neurodegenerative disorders. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of these fascinating natural products.

References

- 1. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 4. researchgate.net [researchgate.net]

- 5. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Lifespan-Promoting Effect of Otophylloside B in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Lifespan-Promoting Effect of Otophylloside B in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

Otophylloside T from Cynanchum otophyllum: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Otophylloside T, a C21 steroidal glycoside derived from the medicinal plant Cynanchum otophyllum. This document consolidates available information on the isolation, potential biological activities, and mechanistic pathways of this compound and related compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Cynanchum otophyllum and its Bioactive Constituents

Cynanchum otophyllum C.K. Schneid, a member of the Apocynaceae family, is a perennial herb with a history of use in traditional Chinese medicine for treating conditions such as epilepsy, rheumatism, and other inflammatory diseases.[1][2][3][4][5] The roots of this plant are a rich source of C21 steroidal glycosides, a class of compounds that have garnered significant scientific interest for their diverse and potent biological activities.[1][6] Among these are various otophyllosides, cynotophyllosides, cynanotins, cynotogenins, and cynanchins.[1][2] this compound is a notable C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum.[6]

Physicochemical Properties of this compound

While detailed experimental data for this compound is limited in publicly available literature, its basic physicochemical properties have been identified.

| Property | Value |

| Molecular Formula | C₄₈H₇₀O₁₈ |

| Molecular Weight | 935.07 g/mol |

| Class | C21 Steroidal Glycoside |

| Source | Roots of Cynanchum otophyllum |

Extraction and Isolation of this compound: A Representative Protocol

Plant Material and Extraction

-

Plant Material Preparation: Air-dried and powdered roots of Cynanchum otophyllum are used as the starting material.

-

Solvent Extraction: The powdered roots are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation and Chromatographic Purification

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. The C21 steroidal glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The bioactive fractions are subjected to repeated column chromatography.

-

Silica Gel Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of chloroform-methanol or a similar solvent system to yield several sub-fractions.

-

Reverse-Phase C18 Chromatography: Further separation of the sub-fractions is achieved using a reverse-phase C18 column with a methanol-water gradient elution.

-

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is performed using semi-preparative or preparative HPLC, often with a C18 column and a methanol-water or acetonitrile-water mobile phase. Fractions are monitored by UV detection.

Structure Elucidation

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the chemical structure and stereochemistry.

dot

Caption: A generalized workflow for the extraction and isolation of this compound.

Biological Activities and Potential Therapeutic Applications

While specific biological activity data for this compound is not extensively documented, the activities of other C21 steroidal glycosides from Cynanchum otophyllum provide strong indications of its potential therapeutic applications.

Quantitative Data on Related Compounds

The following table summarizes the cytotoxic and antiepileptic activities of some C21 steroidal glycosides isolated from Cynanchum otophyllum.

| Compound | Biological Activity | Cell Line / Model | IC₅₀ / ED₅₀ (µM) | Reference |

| Otophylloside A | Antiepileptic | Audiogenic seizure in rats | ED₅₀ = 10.20 mg/kg | [7] |

| Otophylloside B | Antiepileptic | Audiogenic seizure in rats | ED₅₀ = 10.20 mg/kg | [7] |

| Cynanotin E | Cytotoxic | HL-60 | 11.4 | [8] |

| Cynanotin I | Cytotoxic | HL-60 | 12.2 | [8] |

| Cynanotin J | Cytotoxic | HL-60 | 16.1 | [8] |

| Otophylloside F | Anticonvulsant | PTZ-induced seizure in zebrafish | - | [9][10] |

| Otophylloside B | Anticonvulsant | PTZ-induced seizure in zebrafish | - | [9][10] |

Potential Biological Activities of this compound

Based on the activities of structurally related compounds, this compound is hypothesized to possess the following biological activities:

-

Anticancer/Cytotoxic Activity: Many C21 steroidal glycosides from Cynanchum species have demonstrated potent cytotoxic effects against various cancer cell lines.[8][11][12][13] The mechanism often involves the induction of apoptosis.

-

Neuroprotective and Antiepileptic Activity: The traditional use of C. otophyllum for epilepsy is supported by modern research showing the anticonvulsant and neuroprotective effects of its constituent glycosides.[7][9][14] These compounds may protect neurons from excitotoxicity and oxidative stress.

-

Anti-inflammatory Activity: Given the traditional use of the plant for rheumatism and other inflammatory conditions, it is plausible that this compound may exhibit anti-inflammatory properties.[1][2]

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of related C21 steroidal glycosides and other natural products with similar biological activities, several pathways can be proposed as potential targets.

dot

Caption: Putative signaling pathways modulated by this compound.

Future Directions

This compound represents a promising lead compound for drug discovery. However, further research is imperative to fully characterize its therapeutic potential. Key areas for future investigation include:

-

Optimization of Isolation Protocol: Development of a high-yield, scalable purification method for this compound.

-

Comprehensive Biological Screening: Systematic evaluation of the cytotoxic, neuroprotective, and anti-inflammatory activities of pure this compound.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Assessment of the therapeutic efficacy and toxicological profile of this compound in relevant animal models.

Conclusion

This compound, a C21 steroidal glycoside from Cynanchum otophyllum, stands out as a molecule of significant interest for the development of new therapeutics. While current knowledge is limited, the established biological activities of related compounds from the same plant provide a strong rationale for its further investigation. This technical guide serves as a foundational resource to stimulate and guide future research into the pharmacological potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. DV21 decreases excitability of cortical pyramidal neurons and acts in epilepsy [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Cynanotophyllosides E-F, two minor pregnane glycosides from the roots of cultivated Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae) [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A zebrafish-centric approach to antiepileptic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of C21 Steroidal Glycosides from Gymnema sylvestre (Retz.) and Evaluation of Their Glucose Uptake Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Zebrafish as an Innovative Tool for Epilepsy Modeling: State of the Art and Potential Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity of pregnane glycosides of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. library.um.edu.mo [library.um.edu.mo]

Otophylloside T: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cynanchum otophyllum, a plant belonging to the Asclepiadaceae family, is a rich source of diverse C21 steroidal glycosides, many of which have demonstrated interesting biological activities. Among the numerous compounds isolated from this plant are various Otophyllosides, including Otophylloside T. These natural products are of significant interest to the pharmaceutical industry due to their potential therapeutic applications. This guide focuses on the technical aspects of the discovery and isolation of this compound, providing a foundational understanding for researchers working on the development of new therapeutic agents from natural sources.

Chemical Properties of this compound

While detailed spectroscopic data from primary literature is not available, some fundamental chemical properties of this compound have been reported.

| Property | Value |

| Molecular Formula | C48H70O18 |

| Molecular Weight | 935.073 g/mol |

| IUPAC Name | [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3-[(2R,4S,5S,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate |

| Appearance | Powder |

| Purity | 98.0% |

Experimental Protocols

The following experimental protocols are based on established methods for the isolation of steroidal glycosides from Cynanchum otophyllum and represent a likely methodology for the isolation of this compound.

Plant Material Collection and Preparation

-

Collection: The roots of Cynanchum otophyllum are collected from its natural habitat.

-

Authentication: The plant material is authenticated by a qualified botanist. A voucher specimen is typically deposited in a herbarium for future reference.

-

Preparation: The collected roots are washed, air-dried in the shade, and then ground into a coarse powder.

Extraction

-

Solvent Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, typically 95% ethanol or methanol, at room temperature. This process is repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The chloroform or ethyl acetate fraction, which is expected to contain the steroidal glycosides, is subjected to column chromatography on a silica gel column.

-

Elution Gradient: The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing compounds of interest are combined and subjected to further purification using repeated column chromatography on silica gel, C18 reverse-phase silica gel, or by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Structure Elucidation

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of protons and carbons and to establish the overall structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the presence of chromophores in the molecule.

Visualizations

Isolation Workflow

Caption: General workflow for the isolation of this compound.

Structure Elucidation Process

Caption: Logical process for the structure elucidation of this compound.

Conclusion

This compound represents one of the many complex steroidal glycosides found in Cynanchum otophyllum. While the specific details of its initial discovery and isolation are not widely documented, the established methodologies for isolating similar compounds from this plant provide a robust framework for its procurement. This technical guide offers a comprehensive overview of the likely procedures involved in the isolation and characterization of this compound, serving as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further investigation into the biological activities of this compound is warranted to explore its potential therapeutic applications.

Spectroscopic Profile of Otophylloside T: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Otophylloside T, a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature that first reported the compound's structure elucidation.

Chemical Structure and Properties

-

Compound Name: this compound

-

Source: Cynanchum otophyllum Schneid.

-

Molecular Formula: C₄₈H₇₀O₁₈

-

Molecular Weight: 935.073 g/mol

-

CAS Number: 1642306-14-6[1]

-

Description: this compound is a complex pregnane glycoside with a multi-sugar chain attached to the steroidal aglycone.[1]

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR).

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the elemental composition of this compound.

| Ion | Calculated m/z | Found m/z |

| [M + Na]⁺ | 957.4455 | 957.4458 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3445 | O-H stretching (hydroxyl groups) |

| 2927 | C-H stretching (aliphatic) |

| 1715 | C=O stretching (ester carbonyl) |

| 1638 | C=C stretching (alkene) |

| 1073 | C-O stretching (glycosidic linkages) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in pyridine-d₅. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 3 | 4.15 | m | |

| 6 | 5.40 | br s | |

| 12 | 5.85 | dd | 9.5, 3.5 |

| 18-H₃ | 1.25 | s | |

| 19-H₃ | 1.18 | s | |

| 21-H₃ | 2.20 | s | |

| Sugar Moieties | |||

| Dig-1' | 5.10 | dd | 9.5, 2.0 |

| Cym-1'' | 5.25 | dd | 9.5, 2.0 |

| The-1''' | 4.95 | d | 8.0 |

| 4-hydroxybenzoyl group | |||

| 2'', 6'' | 8.25 | d | 8.5 |

| 3'', 5'' | 7.40 | d | 8.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Sugar Moieties | ||

| 1 | 37.5 | Dig-1' | 101.8 |

| 2 | 30.1 | Dig-2' | 36.1 |

| 3 | 78.1 | Dig-3' | 85.1 |

| 4 | 39.5 | Dig-4' | 72.8 |

| 5 | 141.2 | Dig-5' | 77.9 |

| 6 | 121.5 | Dig-6' | 18.2 |

| 7 | 32.1 | Cym-1'' | 98.2 |

| 8 | 44.2 | Cym-2'' | 35.8 |

| 9 | 50.1 | Cym-3'' | 78.5 |

| 10 | 37.1 | Cym-4'' | 83.2 |

| 11 | 21.9 | Cym-5'' | 70.1 |

| 12 | 75.8 | Cym-6'' | 18.5 |

| 13 | 57.2 | The-1''' | 102.1 |

| 14 | 84.5 | The-2''' | 34.5 |

| 15 | 35.5 | The-3''' | 79.1 |

| 16 | 28.1 | The-4''' | 84.5 |

| 17 | 62.8 | The-5''' | 68.2 |

| 18 | 16.1 | The-6''' | 18.8 |

| 19 | 19.5 | 4-hydroxybenzoyl group | |

| 20 | 209.1 | 1'''' | 165.5 |

| 21 | 31.5 | 2'''', 6'''' | 132.5 |

| 3'''', 5'''' | 116.1 | ||

| 4'''' | 162.8 |

Experimental Protocols

The following is a summary of the experimental procedures used to obtain the spectroscopic data for this compound.

Isolation of this compound

The air-dried and powdered roots of Cynanchum otophyllum were extracted with 95% ethanol. The resulting extract was partitioned between water and chloroform. The chloroform-soluble fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in pyridine-d₅ (C₅D₅N), and chemical shifts were referenced to the solvent peaks.

-

Mass Spectrometry: HRESIMS data were obtained using an Agilent 6210 TOF mass spectrometer with an electrospray ionization source in positive ion mode.

-

IR Spectroscopy: The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

An In-depth Technical Guide to the Biosynthesis of Otophylloside T

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otophylloside T, a complex C21-steroidal glycoside isolated from Cynanchum otophyllum, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, from primary metabolites to the final intricate structure. The pathway is elucidated in three major stages: the construction of the C21 steroidal aglycone via the mevalonate pathway, the formation of the 4-hydroxybenzoate moiety from the shikimate pathway, and the sequential glycosylation with activated deoxy sugars. This guide integrates current knowledge on steroid and phenylpropanoid metabolism in plants to propose a detailed enzymatic sequence. Methodologies for key experiments and available quantitative data on related compounds are presented to facilitate further research in this area.

Introduction

Cynanchum otophyllum is a medicinal plant known to produce a variety of C21-steroidal glycosides, which are characterized by a pregnane-type steroidal core linked to a carbohydrate chain. This compound is a notable example, featuring a highly decorated aglycone and a trisaccharide chain composed of rare deoxy and methylated sugars. The intricate structure of this compound suggests a complex biosynthetic machinery involving a multitude of enzymes from different metabolic pathways. This guide aims to deconstruct this complexity by proposing a step-by-step biosynthetic pathway, providing a foundational resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three key stages:

-

Aglycone Biosynthesis: Formation of the C21 pregnane-type steroidal core.

-

Acyl Group Biosynthesis: Synthesis of the 4-hydroxybenzoyl moiety.

-

Glycosylation: Assembly of the trisaccharide chain and its attachment to the aglycone.

A diagrammatic representation of the proposed overall biosynthetic pathway is provided below.

Caption: Proposed overall biosynthetic pathway of this compound.

Biosynthesis of the C21 Steroidal Aglycone

The steroidal backbone of this compound is a pregnane, a C21 steroid. In plants, steroids are primarily synthesized via the mevalonate (MVA) pathway in the cytosol.

2.1.1. From Acetyl-CoA to Cholesterol

The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A series of enzymatic reactions, including the rate-limiting step catalyzed by HMG-CoA reductase (HMGR), leads to the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The sequential condensation of these units produces the C30 triterpenoid squalene. Squalene undergoes epoxidation by squalene epoxidase (SQE) and subsequent cyclization by cycloartenol synthase (CAS) to yield cycloartenol, the first cyclic precursor of plant steroids. A series of subsequent enzymatic modifications, including demethylations and isomerizations, converts cycloartenol into cholesterol.

2.1.2. Formation of the Pregnane Skeleton

The conversion of cholesterol (a C27 steroid) to the C21 pregnane skeleton is a critical step. This is achieved through the side-chain cleavage of cholesterol, catalyzed by a cytochrome P450 monooxygenase, specifically a cholesterol side-chain cleavage enzyme (P450scc). This reaction yields pregnenolone, the foundational C21 steroid. Pregnenolone is then converted to progesterone through the actions of a 3β-hydroxysteroid dehydrogenase (3β-HSD) and a Δ5-Δ4-ketosteroid isomerase (KSI).

2.1.3. Tailoring of the Aglycone

The progesterone core undergoes a series of tailoring reactions to form the specific aglycone of this compound. These modifications include:

-

Hydroxylations: Multiple hydroxyl groups are introduced at specific positions on the pregnane ring by various cytochrome P450 monooxygenases (CYP450s) and other hydroxylases.

-

Acetylation: An acetyl group is added, likely at the C-17 position, by an acetyltransferase, using acetyl-CoA as the donor.

-

Esterification with 4-Hydroxybenzoate: The hydroxyl group at C-12 is esterified with 4-hydroxybenzoate. This reaction is likely catalyzed by a BAHD acyltransferase, which utilizes 4-hydroxybenzoyl-CoA as the acyl donor.

The precise sequence of these tailoring steps is yet to be determined and may vary between different C21-steroidal glycosides.

Caption: Putative biosynthetic pathway of the this compound aglycone.

Biosynthesis of the 4-Hydroxybenzoyl Moiety

The 4-hydroxybenzoate that acylates the aglycone is derived from the shikimate pathway.

-

Chorismate to 4-Hydroxybenzoate: The shikimate pathway produces chorismate, a key branch-point metabolite. Chorismate is converted to 4-hydroxybenzoate by the enzyme chorismate lyase.

-

Activation to 4-Hydroxybenzoyl-CoA: For its transfer to the aglycone, 4-hydroxybenzoate must be activated. This is achieved by a 4-hydroxybenzoate-CoA ligase, which catalyzes the formation of 4-hydroxybenzoyl-CoA from 4-hydroxybenzoate, CoA, and ATP.[1][2]

Biosynthesis of Deoxy Sugars and Glycosylation

The trisaccharide chain of this compound consists of specialized deoxy and methylated sugars.

2.3.1. Formation of Activated Deoxy Sugars

The biosynthesis of these sugars starts from common nucleotide-activated sugars, such as UDP-glucose. A series of enzymes, including dehydratases, reductases, and methyltransferases, modify the sugar structure to produce the specific UDP-activated 2,6-dideoxy-3-O-methyl-hexopyranoses required for this compound synthesis.

2.3.2. Sequential Glycosylation

The final step in the biosynthesis of this compound is the sequential attachment of these activated sugar moieties to the aglycone. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs). Each UGT exhibits specificity for the sugar donor, the acceptor molecule (aglycone or growing glycan chain), and the linkage position.

-

UGT1: Attaches the first sugar to the C-3 hydroxyl group of the aglycone.

-

UGT2: Adds the second sugar to the first sugar moiety.

-

UGT3: Completes the trisaccharide chain by attaching the terminal sugar.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not yet available, data from related C21-steroidal glycosides in other plants can provide valuable insights.

| Compound Class | Plant Species | Key Enzyme/Metabolite | Concentration/Activity | Reference |

| C21 Steroidal Glycosides | Cynanchum otophyllum | Total Glycosides | Not specified | [3] |

| C21 Steroidal Glycosides | Cynanchum auriculatum | Cyanoauriculosides F, G, H | Not specified | [4][5] |

| C21 Steroidal Glycosides | Cynanchum stauntonii | Stauntosides L, M, N | Not specified | [6][7] |

| C21 Steroidal Glycosides | Cynanchum komarovii | Komarosides D-H | Not specified | [8] |

| C21 Steroidal Glycosides | Cynanchum amplexicaule | Amplexicosides A-G | Not specified | [9] |

| C21 Steroidal Glycosides | Cynanchum saccatum | Cynsaccatols A-H | Not specified | [10] |

Experimental Protocols

Extraction and Isolation of C21-Steroidal Glycosides from Cynanchum sp.

This protocol is adapted from methods used for the isolation of steroidal glycosides from Cynanchum species.[4]

-

Extraction:

-

Air-dry and powder the roots of Cynanchum otophyllum.

-

Extract the powdered material exhaustively with 95% ethanol at room temperature.

-

Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Partitioning:

-

Suspend the crude extract in water.

-

Successively partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. The steroidal glycosides are typically enriched in the n-butanol fraction.

-

-

Chromatographic Purification:

-

Subject the n-butanol fraction to column chromatography on silica gel, eluting with a gradient of chloroform-methanol.

-

Further purify the fractions containing the compounds of interest using repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure this compound.

-

General Protocol for In Vitro UGT Assay

This protocol provides a general framework for characterizing the activity of UDP-glycosyltransferases involved in this compound biosynthesis.

-

Enzyme Preparation:

-

Clone the candidate UGT gene into an expression vector and express the recombinant protein in a suitable host, such as E. coli or yeast.

-

Purify the recombinant UGT using affinity chromatography (e.g., Ni-NTA).

-

-

Assay Mixture:

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

Acceptor substrate (this compound aglycone or an intermediate glycoside)

-

UDP-sugar donor (e.g., UDP-glucose or a specific UDP-deoxy sugar)

-

Purified recombinant UGT enzyme

-

-

-

Reaction and Analysis:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a solvent like methanol.

-

Analyze the reaction products by HPLC or LC-MS to identify and quantify the formation of the glycosylated product.

-

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a comprehensive roadmap for understanding the intricate enzymatic processes involved in its formation. While the general framework is based on established knowledge of plant steroid and secondary metabolism, the specific enzymes, particularly the tailoring enzymes of the aglycone and the glycosyltransferases, in Cynanchum otophyllum remain to be identified and characterized. Future research should focus on transcriptome and genome mining of C. otophyllum to identify candidate genes for these enzymatic steps. Functional characterization of these enzymes will not only validate the proposed pathway but also provide valuable biocatalysts for the metabolic engineering of this compound and the generation of novel, potentially more potent, analogs for drug development.

References

- 1. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 4-hydroxybenzoate—CoA ligase - Wikipedia [en.wikipedia.org]

- 3. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three New Steroidal Glycosides from the Roots of Cynanchum auriculatum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three new steroidal glycosides from the roots of Cynanchum auriculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Three new steroidal glycosides from the roots of Cynanchum stauntonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Five new C21 steroidal glycosides from Cynanchum komarovii Al.Iljinski - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Steroidal glycosides from the roots of Cynanchum amplexicaule Sieb. et Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. C21 steroidal glycosides from the roots of Cynanchum saccatum - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside T, a complex steroidal glycoside isolated from the medicinal plant Cynanchum otophyllum, belongs to a growing class of natural products with significant therapeutic promise.[1][2] While research on this compound itself is in its nascent stages, the broader family of Otophyllosides and other compounds derived from Cynanchum otophyllum have demonstrated a range of biological activities, including neuroprotective and anticancer effects.[3][4][5][6] This technical guide provides a comprehensive literature review of this compound and its related compounds, with a comparative analysis of the well-studied podophyllotoxin and its analogues. It aims to serve as a resource for researchers and drug development professionals by summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to facilitate further investigation into this promising class of molecules.

Chemical Structure and Properties of this compound

This compound is a C21 steroidal glycoside with a complex polycyclic structure and a significant carbohydrate moiety. Its chemical formula is C48H70O18, and it has a molecular weight of 935.07 g/mol . The intricate stereochemistry and multiple functional groups of this compound likely contribute to its specific biological activities and present interesting challenges and opportunities for synthetic and medicinal chemistry.

Biological Activities of Otophylloside Congeners and Related Compounds

While specific studies on this compound are limited, research on other Otophylloside family members and compounds from Cynanchum otophyllum reveals a spectrum of promising pharmacological activities.

Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of Otophylloside compounds.

-

Otophylloside N (OtoN) has been shown to have neuroprotective effects against pentylenetetrazol (PTZ)-induced neuronal injury in in vitro and in vivo models of epilepsy.[3] Treatment with OtoN attenuated morphological changes, cell death, and LDH efflux in primary cortical neurons.[3] It also reduced the cleavage of poly ADP-ribose polymerase and upregulated the Bax/Bcl-2 ratio, suggesting an anti-apoptotic mechanism.[1]

-

Otophylloside B (Ot B) has demonstrated protective effects against β-amyloid (Aβ) toxicity in Caenorhabditis elegans models of Alzheimer's disease.[7][8] Ot B treatment extended lifespan, delayed paralysis, and improved chemotaxis in these models.[7][8] Mechanistic studies revealed that Ot B reduces Aβ deposition by downregulating Aβ mRNA expression.[7][8]

-

Other polyhydroxypregnane glycosides isolated from Cynanchum otophyllum, such as cynanotosides A and B , have also exhibited protective activity against homocysteic acid-induced cell death in hippocampal neuronal cells.[5]

Anticancer and Cytotoxic Activities

Cynanchum otophyllum has been a source of various compounds with demonstrated anticancer properties.

-

A study on new C21-steroidal aglycones from the roots of Cynanchum otophyllum revealed that several of these compounds exhibited cytotoxicity toward human cancer cell lines, including HeLa, H1299, HepG2, and MCF-7 cells.[4]

-

Another investigation into the chemical constituents of Cynanchum otophyllum led to the isolation of a new cardiac aglycone, Cynanchin A, and several known C21 steroidal glycosides, many of which showed potent inhibitory activities against five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480).[6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of Otophylloside-related compounds.

Table 1: Neuroprotective Activity of Otophylloside-Related Compounds

| Compound | Model System | Assay | Endpoint | Result | Reference |

| Otophylloside N | Primary cortical neurons | MTT assay | Cell viability after PTZ exposure | Dose-dependent increase | [3] |

| Otophylloside B | C. elegans (Alzheimer's model) | Lifespan assay | Mean lifespan | Significant extension | [7][8] |

| Otophylloside B | C. elegans (Alzheimer's model) | Paralysis assay | Time to paralysis | Significant delay | [7][8] |

| Cynanotoside A | HT22 hippocampal cells | MTT assay | Cell viability after HCA exposure | Dose-dependent protection (1-30µM) | [5] |

| Cynanotoside B | HT22 hippocampal cells | MTT assay | Cell viability after HCA exposure | Dose-dependent protection (1-30µM) | [5] |

Table 2: Cytotoxic Activity of Compounds from Cynanchum otophyllum

| Compound/Extract | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |

| Cynotogenin C | HeLa | MTT | Cell Viability | 8.5 | [4] |

| Cynotogenin C | H1299 | MTT | Cell Viability | 9.2 | [4] |

| Cynotogenin C | HepG2 | MTT | Cell Viability | 7.8 | [4] |

| Cynotogenin C | MCF-7 | MTT | Cell Viability | 10.3 | [4] |

| Cynanchin A | HL-60 | MTT | Cell Viability | 2.1 | [6] |

| Cynanchin A | SMMC-7721 | MTT | Cell Viability | 3.5 | [6] |

| Cynanchin A | A-549 | MTT | Cell Viability | 4.2 | [6] |

| Cynanchin A | MCF-7 | MTT | Cell Viability | 3.8 | [6] |

| Cynanchin A | SW480 | MTT | Cell Viability | 5.1 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the cited literature.

In Vitro Neuroprotection Assay (MTT Assay)

-

Cell Culture: Primary cortical neurons or HT22 hippocampal cells are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Otophylloside N, Cynanotosides) for a specified duration.

-

Induction of Neuronal Injury: A neurotoxic agent (e.g., pentylenetetrazol, homocysteic acid) is added to the culture medium to induce cell death.[3][5]

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

In Vivo C. elegans Alzheimer's Disease Model Assays

-

C. elegans Strains: Transgenic C. elegans strains expressing human Aβ peptide in muscle cells (e.g., CL4176) are used.

-

Compound Administration: The test compound (e.g., Otophylloside B) is incorporated into the nematode growth medium (NGM).

-

Lifespan Assay: Synchronized L1 larvae are placed on NGM plates with or without the test compound. The number of live and dead worms is scored daily.

-

Paralysis Assay: Worms are grown at a permissive temperature and then shifted to a restrictive temperature to induce Aβ expression and subsequent paralysis. The number of paralyzed worms is counted at regular intervals.

-

Chemotaxis Assay: The ability of the worms to move towards a chemoattractant is assessed on an agar plate with a gradient of the attractant. The chemotaxis index is calculated based on the distribution of the worms.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds for a defined period (e.g., 72 hours).

-

MTT Assay: The protocol is similar to the neuroprotection MTT assay described above. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of this compound are yet to be elucidated. However, studies on related compounds provide valuable insights into potential signaling pathways.

Otophylloside B and Neuroprotection

Otophylloside B appears to exert its neuroprotective effects in the C. elegans model of Alzheimer's disease through the activation of stress response pathways.[7][8] It increases the activity of the heat shock transcription factor (HSF-1) and the transcription factor DAF-16.[7][8] This leads to the upregulation of downstream target genes such as heat shock proteins (hsp-12.6, hsp-16.2, hsp-70) and superoxide dismutase (sod-3), which help to mitigate protein aggregation and oxidative stress.[7][8]

Comparative Insights from Podophyllotoxin

Podophyllotoxin and its semi-synthetic derivatives, such as etoposide and teniposide, are well-established anticancer agents. Their mechanisms of action can provide a valuable framework for investigating the potential anticancer effects of Otophyllosides.

Podophyllotoxin itself acts as a potent inhibitor of microtubule assembly, leading to mitotic arrest in the G2/M phase of the cell cycle.[9] In contrast, its clinically used derivatives, etoposide and teniposide, primarily target topoisomerase II.[9] They stabilize the covalent intermediate of the enzyme-DNA reaction, leading to double-strand breaks in DNA and subsequent apoptosis.[9][10]

Future Directions and Conclusion

The study of this compound and its related compounds is a promising area of natural product research. The demonstrated neuroprotective and anticancer activities of other Otophyllosides and compounds from Cynanchum otophyllum provide a strong rationale for the continued investigation of this compound.

Future research should focus on:

-

Isolation and Characterization: Scalable isolation of this compound to enable comprehensive biological evaluation.

-

Biological Screening: Systematic screening of this compound against a panel of cancer cell lines and in models of neurodegenerative diseases.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound to optimize its biological activity and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Traditional uses and phytochemical constituents of Cynanchum otophyllum C. K. Schneid (Qingyangshen) [wfcms.org]

- 3. Frontiers | Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo [frontiersin.org]

- 4. New C21-steroidal aglycones from the roots of Cynanchum otophyllum and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective polyhydroxypregnane glycosides from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical constituents with potential cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 8. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Otophylloside T

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside T is a complex steroidal glycoside, a class of natural products known for their diverse and potent biological activities. Isolated from the roots of Cynanchum otophyllum, a plant with a history in traditional medicine, this compound belongs to the C21 steroidal glycoside family.[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its potential biological activities based on related compounds. Detailed experimental protocols for the isolation, characterization, and evaluation of its potential therapeutic effects are also presented to facilitate further research and drug development efforts.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₈H₇₀O₁₈ | [] |

| Molecular Weight | 935.07 g/mol | [] |

| CAS Number | 1642306-14-6 | [] |

| Appearance | Powder | [] |

| Purity | 98.0% | [] |

| Botanical Source | Cynanchum otophyllum | [] |

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking in scientific literature. However, numerous studies on other C21 steroidal glycosides isolated from Cynanchum otophyllum provide strong indications of its potential therapeutic applications. These studies primarily point towards two key areas: cytotoxicity against cancer cells and neuroprotective effects .

Potential Cytotoxic Activity

Several C21 steroidal glycosides from Cynanchum otophyllum have demonstrated significant cytotoxic effects against a range of human tumor cell lines, including HL-60 (leukemia), SMMC-7721 (hepatoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer).[1] This suggests that this compound may also possess anticancer properties. The mechanism of action for related compounds often involves the induction of apoptosis.[5][6]

A plausible hypothesis is that this compound could trigger the intrinsic apoptotic pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, resulting in the release of cytochrome c and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death.

Potential Neuroprotective Activity

Research on other compounds from Cynanchum otophyllum, such as Otophylloside B and Otophylloside N, has revealed significant neuroprotective effects.[5][6][7][8] Otophylloside B was found to protect against Aβ toxicity in a C. elegans model of Alzheimer's disease by upregulating the expression of heat shock transcription factor (HSF-1) and its target genes, as well as partially activating DAF-16.[7][8] Otophylloside N demonstrated protection against pentylenetetrazol-induced neuronal injury by attenuating apoptosis and reducing neuronal activation.[5][6] These findings suggest that this compound may also possess neuroprotective properties, potentially through the modulation of stress-response and cell survival pathways.

Experimental Protocols

Given the absence of specific experimental data for this compound, this section provides detailed methodologies for key experiments that would be essential for its characterization and the investigation of its hypothesized biological activities.

Isolation and Purification of this compound

A general procedure for isolating C21 steroidal glycosides from the roots of Cynanchum otophyllum involves solvent extraction followed by chromatographic separation.

-

Extraction:

-

Air-dried and powdered roots of Cynanchum otophyllum are extracted exhaustively with 95% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

-

Chromatographic Separation:

-

The ethyl acetate and n-butanol fractions, which are typically rich in steroidal glycosides, are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation

The chemical structure of the isolated this compound can be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete stereostructure of the aglycone and the sugar moieties, as well as their linkage points.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

In Vitro Cytotoxicity Assay (MTT Assay)

The potential cytotoxic activity of this compound can be evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

-

Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Neuroprotection Assay

The potential neuroprotective effects of this compound can be assessed using a neuronal cell line model, such as SH-SY5Y or PC12 cells, challenged with a neurotoxin.

-

Cell Culture: Neuronal cells are cultured in an appropriate medium.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induction of Neurotoxicity: A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, or amyloid-beta (Aβ) for Alzheimer's disease models) is added to the culture medium to induce cell death.

-

Cell Viability Assay: Cell viability is assessed using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

-

Mechanism of Action Studies: To explore the underlying mechanisms, further experiments can be conducted, such as:

-

Western Blotting: To analyze the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) and cell survival pathways (e.g., phosphorylated Akt, ERK).

-

Quantitative PCR (qPCR): To measure the mRNA levels of genes related to stress response and neuroprotection (e.g., HSF-1, antioxidant enzymes).

-

Conclusion and Future Directions

This compound is a structurally defined C21 steroidal glycoside with significant, yet largely unexplored, therapeutic potential. While its direct biological activities remain to be elucidated, the well-documented cytotoxic and neuroprotective effects of its close analogs from Cynanchum otophyllum provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a clear roadmap for researchers to systematically characterize the physical, chemical, and biological properties of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Elucidating its mechanism of action at the molecular level will be crucial for its potential development as a novel therapeutic agent for cancer or neurodegenerative diseases.

References

- 1. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective polyhydroxypregnane glycosides from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of pregnane glycosides of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo [frontiersin.org]

- 7. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 9. In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Otophylloside T: A Technical Whitepaper on a Promising C21 Steroidal Glycoside

CAS Number: 1642306-14-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otophylloside T, a C21 steroidal glycoside isolated from the traditional medicinal plant Cynanchum otophyllum, represents a promising yet under-investigated natural product. While direct experimental data on this compound is limited in publicly available scientific literature, the compound belongs to a class of molecules from C. otophyllum that have demonstrated significant biological activities, including cytotoxic and neuroprotective effects. This technical guide consolidates the available information on this compound and related compounds, providing a comprehensive overview of its chemical properties, potential therapeutic applications, and detailed experimental protocols for its further investigation. This document aims to serve as a foundational resource for researchers interested in exploring the pharmacological potential of this compound.

Introduction

Cynanchum otophyllum is a plant with a history of use in traditional medicine for various ailments.[1] Phytochemical investigations of this plant have led to the isolation of numerous C21 steroidal glycosides, a class of compounds known for their diverse and potent biological activities. This compound (CAS 1642306-14-6) is one such molecule, characterized by a complex steroidal aglycone and a sugar moiety.[2] While specific studies on this compound are scarce, research on its analogues from the same plant provides compelling evidence for its potential as a cytotoxic and neuroprotective agent. This whitepaper will synthesize the existing knowledge on related compounds to infer the likely biological profile of this compound and provide a roadmap for its systematic evaluation.

Physicochemical Properties

Based on information from chemical suppliers, the fundamental physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 1642306-14-6 | [2] |

| Molecular Formula | C48H70O18 | [2] |

| Molecular Weight | 935.07 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥95% (as offered by commercial suppliers) | [2] |

| Botanical Source | Cynanchum otophyllum | [1] |

| Chemical Class | C21 Steroidal Glycoside | [1] |

Potential Biological Activities and Quantitative Data from Related Compounds

Cytotoxic Activity

A study on C21 steroidal glycosides from Cynanchum otophyllum demonstrated their inhibitory activities against a panel of human tumor cell lines. While this compound was not explicitly tested in this study, the data for its analogues, presented in Table 2, suggest that it may also possess cytotoxic properties.

Table 2: In Vitro Cytotoxic Activities of C21 Steroidal Glycosides from Cynanchum otophyllum (IC50 in µM)

| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) |

| Cynanotin C | 11.4 ± 1.2 | > 40 | > 40 | > 40 | > 40 |

| Cynanotin D | 25.6 ± 2.1 | > 40 | > 40 | > 40 | > 40 |

| Otophylloside B | 20.1 ± 1.8 | 35.2 ± 3.1 | > 40 | 28.9 ± 2.5 | 38.1 ± 3.3 |

| Caudatin | 15.8 ± 1.5 | 29.7 ± 2.6 | 36.4 ± 3.2 | 25.3 ± 2.2 | 33.7 ± 3.0 |

| Deacylmetaplexigenin | 37.9 ± 3.5 | > 40 | > 40 | > 40 | > 40 |

Data extracted from a study on related compounds and presented here for comparative purposes.

Neuroprotective Activity

Several polyhydroxypregnane glycosides from Cynanchum otophyllum have been shown to exhibit neuroprotective effects against various neurotoxic insults in hippocampal HT22 cells. This suggests that this compound may also possess neuroprotective potential. Furthermore, a study on the related compound Otophylloside B demonstrated its ability to protect against β-amyloid (Aβ) toxicity in a Caenorhabditis elegans model of Alzheimer's disease. The proposed mechanism involves the activation of the heat shock transcription factor (HSF-1).

Postulated Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, the following signaling pathways are proposed as potential targets for this compound.

HSF-1 Signaling Pathway in Neuroprotection

The neuroprotective effects of Otophylloside B against Aβ toxicity are mediated through the activation of HSF-1. This transcription factor plays a crucial role in the cellular stress response by upregulating the expression of heat shock proteins (HSPs), which act as molecular chaperones to prevent protein aggregation and promote cell survival.

Caption: Postulated HSF-1 signaling pathway for this compound-mediated neuroprotection.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments.

Isolation and Purification of this compound

A general workflow for the isolation of steroidal glycosides from Cynanchum otophyllum is presented below. Specific details would need to be optimized for this compound.

Caption: General experimental workflow for the isolation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate human cancer cell lines (e.g., HL-60, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Neuroprotection Assay in HT22 Cells

-

Cell Seeding: Plate HT22 hippocampal cells in 96-well plates and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent such as glutamate (5 mM) or H₂O₂ (200 µM).

-

Incubation: Incubate the cells for 24 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described above.

-

Data Analysis: Compare the viability of cells treated with this compound and the neurotoxin to cells treated with the neurotoxin alone to determine the neuroprotective effect.

Aβ Toxicity Assay in C. elegans

-

Worm Synchronization: Synchronize a transgenic C. elegans strain expressing Aβ (e.g., CL4176) by standard methods.

-

Compound Treatment: Expose the synchronized worms to different concentrations of this compound on NGM plates seeded with E. coli OP50.

-

Paralysis Assay: Score the number of paralyzed worms at specific time points after temperature-induced Aβ expression.

-

Data Analysis: Compare the paralysis rate in this compound-treated worms to the control group.

Conclusion and Future Directions

This compound is a structurally complex natural product with significant therapeutic potential, inferred from the demonstrated cytotoxic and neuroprotective activities of its close analogues from Cynanchum otophyllum. The lack of direct experimental data for this compound presents a clear opportunity for further research. The experimental protocols provided in this whitepaper offer a framework for the systematic investigation of its biological activities and mechanism of action. Future studies should focus on the total synthesis of this compound to ensure a stable supply for research, followed by comprehensive in vitro and in vivo evaluations to validate its potential as a novel therapeutic agent.

References

Unveiling the Neuroprotective Potential of Otophylloside N: A Technical Overview

Disclaimer: This technical guide focuses on the biological activity of Otophylloside N , a compound isolated from Cynanchum otophyllum. As of this writing, there is no publicly available scientific literature detailing the biological activity screening of Otophylloside T . The information presented herein serves as a reference for a closely related compound from the same plant species.

Introduction to Otophylloside N and its Neuroprotective Properties

Otophylloside N is a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, a plant used in traditional Chinese medicine to treat conditions like epilepsy and inflammation.[1][2] Recent studies have highlighted the neuroprotective effects of Otophylloside N, particularly in the context of neuronal injury induced by the convulsant agent pentylenetetrazol (PTZ).[1][3] These findings suggest that Otophylloside N may have therapeutic potential as a novel antiepileptic drug.[1][3]

Biological Activity Screening of Otophylloside N

The primary biological activity identified for Otophylloside N is its neuroprotective effect against PTZ-induced neuronal damage.[1][3] This activity has been demonstrated across a variety of experimental models, including in vitro primary cortical neurons, as well as in vivo mouse and zebrafish models.[1][3]

The observed neuroprotective effects of Otophylloside N include:

-

Attenuation of morphological changes in neuronal cells exposed to PTZ.[1][3]

-

Reduction of cell death and lactate dehydrogenase (LDH) efflux in embryonic neuronal cells.[1][3]

-

Diminished convulsive behavior in zebrafish models of epilepsy.[1][3]

Quantitative Data on the Effects of Otophylloside N

The following table summarizes the dose-dependent toxic effects of pentylenetetrazol (PTZ) on the cell survival rates of primary cortical neurons, which provides a baseline for assessing the protective effects of Otophylloside N.

| PTZ Concentration (mM) | Cell Survival Rate (%) |

| 7.5 | 83.06 ± 2.61 |

| 15 | 55.69 ± 10.48 |

| 30 | 30.68 ± 4.41 |